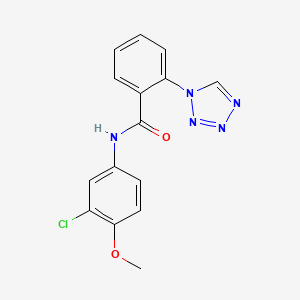
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds, which have been shown to have a wide range of biological activities.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for imaging biological tissues. This compound has been shown to have high affinity for certain types of cancer cells, making it a potentially useful tool for cancer diagnosis and treatment.
In addition, this compound has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics and antifungal agents. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to have antioxidant properties and to protect against oxidative stress.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of certain signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to increased levels of acetylcholine in the brain, which could have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, this compound has been shown to inhibit the growth of certain cancer cells and to induce apoptosis (programmed cell death) in these cells. This compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is its high affinity for certain types of cancer cells, which makes it a potentially useful tool for cancer diagnosis and treatment. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of this compound is its relatively low solubility in water, which could make it difficult to use in certain types of experiments.
Future Directions
There are a number of potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide. One area of research could involve the development of new fluorescent probes based on this compound, which could have applications in a wide range of biological imaging techniques. Another area of research could involve the development of new antibacterial and antifungal agents based on this compound.
In addition, further research could be done to explore the potential neuroprotective effects of this compound and to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research could be done to investigate the mechanism of action of this compound and to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide involves the reaction of 3-chloro-4-methoxyaniline with sodium azide to form the corresponding azide intermediate. This intermediate is then reacted with 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with benzoyl chloride to form the desired product, this compound.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-7-6-10(8-12(14)16)18-15(22)11-4-2-3-5-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYZVDKWTGPJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-cyclohexylethyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6131622.png)
![4-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B6131641.png)
![2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6131649.png)
![7-tert-butyl-2-(5-nitro-2-furyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6131651.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6131652.png)
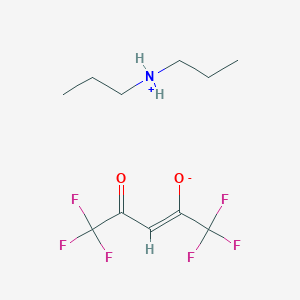
![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)
![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)
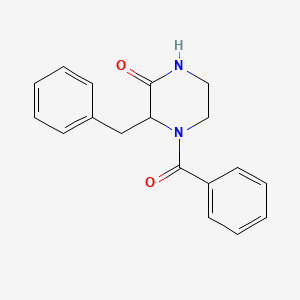
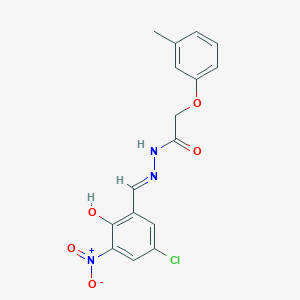
![5-allyl-2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131700.png)
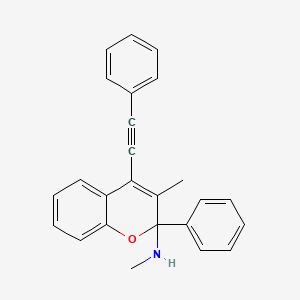
![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6131710.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6131718.png)
